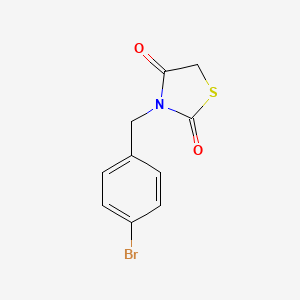

3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKWWBFAZJSLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Bromobenzyl 1,3 Thiazolidine 2,4 Dione

General Synthetic Routes to Thiazolidine-2,4-dione Core

The foundational structure, thiazolidine-2,4-dione (TZD), is a versatile heterocyclic scaffold in medicinal chemistry. researchgate.net The most prevalent and straightforward synthesis involves the condensation of a thiourea (B124793) with a haloacetic acid. semanticscholar.orgmedcraveonline.com

A typical procedure involves refluxing thiourea and chloroacetic acid in an aqueous medium, often with the presence of a strong acid like concentrated hydrochloric acid to catalyze the reaction. semanticscholar.orgnih.gov The reaction mechanism proceeds through a nucleophilic attack by the sulfur atom of thiourea on the alpha-carbon of chloroacetic acid, leading to an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent hydrolysis of the imino group to yield the desired thiazolidine-2,4-dione ring. medcraveonline.comresearchgate.net The final product is typically a stable, crystalline solid that can be purified by recrystallization from water or ethanol. semanticscholar.orgnih.gov The average yield for this synthesis is reported to be around 35-78%. nih.govresearchgate.net

Table 1: Common Synthetic Route for Thiazolidine-2,4-dione Core

| Reactants | Catalyst/Solvent | Conditions | Product |

|---|

N-Alkylation Strategies for Introducing the 4-Bromobenzyl Moiety

Once the thiazolidine-2,4-dione core is obtained, the next step is the introduction of the 4-bromobenzyl group at the N-3 position. This is typically achieved through N-alkylation, a nucleophilic substitution reaction.

Alkylation of Thiazolidine-2,4-dione Potassium Salts

In an alternative sequence, the Knoevenagel condensation (see section 2.3.1) can be performed first, and the resulting 5-arylidenethiazolidine-2,4-dione is converted to its potassium salt. This salt is then reacted with 4-bromobenzyl bromide to yield the final N-substituted product. researchgate.netresearchgate.net

Reaction with 4-Bromobenzyl Bromide and Related Electrophiles

The key electrophile for introducing the desired moiety is 4-bromobenzyl bromide. The reaction proceeds via a standard SN2 mechanism, where the anionic nitrogen of the thiazolidinedione salt acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide and displacing the bromide leaving group. researchgate.netarkat-usa.org This method is widely applicable for attaching various benzyl (B1604629) groups to the TZD nitrogen. researchgate.net

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is critical for achieving high yields and purity. Traditional methods for N-alkylation often require elevated temperatures and extended reaction times. arkat-usa.org

Several solvent and base systems have been explored to improve efficiency:

Potassium Carbonate in DMF: The use of potassium carbonate (K2CO3) as a base in a polar aprotic solvent like dimethylformamide (DMF) is a well-established method. researchgate.netnih.gov

Dry Acetone (B3395972): For the reaction involving the pre-formed potassium salt of 5-arylidenethiazolidine-2,4-dione, dry acetone has been used as the solvent. researchgate.netresearchgate.net

Triethylamine (B128534): A more recent, highly efficient, one-step protocol utilizes triethylamine as both the base and the solvent. This method proceeds at room temperature, significantly reducing reaction times and often producing N-alkylated products in high yields without the need for isolating the salt intermediate. arkat-usa.org

The choice of solvent and base can significantly impact the reaction rate and yield, with modern one-step methods offering a more environmentally benign and efficient alternative. arkat-usa.org

Functionalization at Other Positions of the Thiazolidine-2,4-dione Ring (e.g., C-5 Position)

The C-5 position of the thiazolidine-2,4-dione ring contains an active methylene (B1212753) group (–CH2–) flanked by two carbonyl groups. The protons on this carbon are acidic, making it a prime site for various chemical transformations, most notably the Knoevenagel condensation. ijsrst.com

Knoevenagel Condensation with Aromatic Aldehydes to Form 5-Arylidene Derivatives

The Knoevenagel condensation is a cornerstone reaction for functionalizing the C-5 position of 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione. nih.gov This reaction involves the condensation of the active methylene group with a variety of aromatic aldehydes in the presence of a basic catalyst. ijsrst.comresearchgate.netresearchgate.net

The reaction creates a new carbon-carbon double bond, resulting in a 5-arylidene derivative. nih.gov This functionalization is a key strategy for creating diverse libraries of thiazolidinedione-based compounds. researchgate.netijsrst.com

Table 2: Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Piperidine (B6355638) | Ethanol or Toluene | Reflux | nih.govresearchgate.net |

| Morpholine | Absolute Alcohol | Reflux | plos.org |

| L-Proline | Toluene | Reflux | researchgate.net |

| Sodium Acetate | Acetic Acid | Reflux or Microwave | ijsrst.comnih.gov |

The reaction can be performed by reacting various substituted aromatic aldehydes with the pre-synthesized this compound. nih.gov This allows for the introduction of a wide range of substituents on the appended aryl ring, leading to compounds with diverse electronic and steric properties. The resulting 5-arylidene products are often crystalline solids and can be purified by recrystallization. plos.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromobenzyl Bromide |

| Chloroacetic Acid |

| Thiazolidine-2,4-dione |

Mannich Reactions for Further Structural Elaboration

The thiazolidine-2,4-dione ring possesses an active methylene group at the C-5 position, which is amenable to various chemical transformations, including Mannich reactions. This reaction provides a pathway for the introduction of aminomethyl groups, further elaborating the core structure. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, this compound), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. derpharmachemica.comistanbul.edu.tr

The reaction proceeds by forming an Eschenmoser-like salt or a pre-formed iminium ion from the aldehyde and amine, which then electrophilically attacks the C-5 position of the thiazolidinedione ring. This results in the formation of a C-5 substituted Mannich base. semanticscholar.org This method allows for the incorporation of a wide variety of amine-containing functionalities, which can significantly alter the physicochemical properties of the parent molecule. While the Knoevenagel condensation is more commonly reported for C-5 substitution of this specific scaffold, the Mannich reaction remains a potent tool for structural diversification. derpharmachemica.com

Synthesis of Structural Analogs and Hybrid Molecules Containing this compound Scaffold

A primary strategy for developing novel molecular entities involves the synthesis of hybrid molecules that combine the this compound core with other pharmacologically relevant heterocyclic systems. The most prevalent method for achieving this is the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of the active methylene group at the C-5 position of this compound with various heterocyclic aldehydes.

The Knoevenagel condensation provides a straightforward route to link diverse heterocyclic aldehydes to the thiazolidinedione core, producing 5-ylidene derivatives. This approach has been successfully employed to synthesize hybrids containing phenanthrene, pyrazole, and indole (B1671886) moieties. nih.govnih.govnih.gov For instance, the reaction of this compound with phenanthrene-9-carbaldehyde (B133539) yields a phenanthrene-thiazolidinedione hybrid. nih.gov Similarly, condensation with various indole-3-carbaldehydes or pyrazole-4-carbaldehydes leads to the corresponding indole and pyrazole-containing hybrids. nih.govfrontiersin.orgnih.govmdpi.com

The synthesis of hybrids with other heterocycles like quinoline (B57606), oxadiazole, and thiazole (B1198619) also typically follows this condensation pathway. psu.eduresearchgate.netnih.gov In some cases, the heterocyclic moiety is introduced at the N-3 position. This involves synthesizing a precursor like 3-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione, which can then undergo further reactions at the C-5 position. nih.govsciensage.info

| Heterocyclic Aldehyde | Resulting Hybrid Scaffold | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Phenanthrene-9-carbaldehyde | (Z)-3-(4-bromobenzyl)-5-(phenanthren-9-ylmethylene)thiazolidine-2,4-dione | Piperidine, Ethanol, Reflux | nih.gov |

| Indole-3-carboxaldehyde | 5-((1H-Indol-3-yl)methylene)-3-(4-bromobenzyl)thiazolidine-2,4-dione | Piperidine, Acetic Acid, Reflux | frontiersin.org |

| 1-Phenyl-1H-pyrazole-4-carbaldehyde | 3-(4-Bromobenzyl)-5-((1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione | Piperidine, Alcohol, Reflux | nih.gov |

| Quinoline-4-carbaldehyde | 3-(4-Bromobenzyl)-5-(quinolin-4-ylmethylene)thiazolidine-2,4-dione | Sodium Acetate, Acetic Acid, Reflux | psu.eduresearchgate.net |

Green Chemistry Approaches in Thiazolidine-2,4-dione Synthesis

Conventional methods for synthesizing thiazolidine-2,4-dione derivatives often rely on volatile organic solvents and catalysts that are not environmentally benign. In response, green chemistry principles have been applied to develop more sustainable synthetic routes. frontiersin.org A notable advancement is the use of deep eutectic solvents (DES) for the Knoevenagel condensation reaction. frontiersin.orgnih.gov

Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and N-methylurea, can function as both the solvent and the catalyst, eliminating the need for traditional organic solvents and external catalysts like piperidine or sodium acetate. frontiersin.org These reactions are often characterized by high yields, simplified workup procedures, and the potential for recycling the solvent system. This approach is highly effective for the synthesis of 5-benzylidene thiazolidine-2,4-diones and their analogs, representing a significant step towards environmentally acceptable chemical manufacturing. frontiersin.orgnih.gov

Spectroscopic and Elemental Characterization of Synthesized Compounds

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often complemented by mass spectrometry and elemental analysis. sciensage.infoijrpb.com

¹H NMR spectroscopy is crucial for confirming the structure of these compounds. The core this compound scaffold exhibits characteristic signals. The benzylic methylene protons (-CH₂-) typically appear as a singlet at approximately δ 4.61-4.63 ppm. nih.gov The protons of the 4-bromobenzyl aromatic ring appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.0-7.6 ppm). Before condensation, the active methylene protons at the C-5 position of the thiazolidinedione ring also present as a singlet. Following a Knoevenagel condensation, this C-5 signal is replaced by a singlet for the exocyclic vinylic proton (=CH) at δ 7.7-8.1 ppm. ijrpb.comnih.gov The NH proton of the thiazolidinedione ring (if unsubstituted at N-3) typically appears as a broad singlet downfield, around δ 12.0 ppm. frontiersin.org

¹³C NMR spectroscopy provides confirmation of the carbon framework. The two carbonyl carbons (C-2 and C-4) of the thiazolidinedione ring are readily identified by their characteristic downfield shifts in the range of δ 165-175 ppm. ijrpb.com The benzylic methylene carbon appears around δ 44.7 ppm, while the C-5 methylene carbon is observed further upfield. nih.gov After condensation, the C-5 carbon shifts downfield due to the change in hybridization.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| C=O (C2, C4) | - | 165 - 175 | ijrpb.com |

| Vinylic =CH (at C5) | 7.7 - 8.1 (s) | ~120 - 135 | ijrpb.comnih.gov |

| Aromatic C-H | 7.0 - 8.2 (m) | ~115 - 150 | ijrpb.com |

| Benzylic N-CH₂ | 4.61 - 4.63 (s) | 44.7 | nih.gov |

IR spectroscopy is used to identify key functional groups. The most prominent feature in the IR spectrum of this compound and its derivatives is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the two carbonyl (C=O) groups in the dione (B5365651) system. These bands typically appear in the region of 1650-1760 cm⁻¹. ijrpb.com Other significant bands include C-H stretching for aromatic and aliphatic protons (around 2850-3100 cm⁻¹) and C-N stretching vibrations. The presence of the carbon-bromine bond is indicated by a band in the lower frequency region of the spectrum.

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O stretching (dione) | 1760 - 1650 | ijrpb.com |

| Aromatic C-H stretching | 3100 - 3000 | biointerfaceresearch.com |

| Aliphatic C-H stretching | 3000 - 2850 | semanticscholar.org |

| C=C stretching (vinyl and aromatic) | 1615 - 1580 | biointerfaceresearch.com |

| C-N stretching | 1350 - 1300 | biointerfaceresearch.com |

| C-S stretching | 795 - 780 | ijrpb.com |

| C-Br stretching | ~720 | ijrpb.com |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structural features through fragmentation analysis. In the analysis of this compound, mass spectrometry serves to confirm the expected molecular mass and to observe characteristic fragmentation patterns that support the proposed structure.

The presence of bromine is particularly significant in the mass spectrum, as it has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a distinctive isotopic pattern for the molecular ion peak ([M]+) and any bromine-containing fragments, appearing as a pair of peaks of nearly equal intensity separated by two mass units. This isotopic signature is a key identifier for the presence of bromine in the molecule.

| Fragment Ion | Expected m/z Value | Significance |

|---|---|---|

| [M]+ (with 79Br) | 285 | Molecular ion |

| [M+2]+ (with 81Br) | 287 | Molecular ion isotope peak |

| [C7H6Br]+ | 169/171 | 4-Bromobenzyl fragment |

| [C3H2NO2S]+ | 116 | Thiazolidine-2,4-dione fragment |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a single-crystal X-ray diffraction study would yield a wealth of structural information. It would confirm the planarity of the thiazolidine-2,4-dione ring and determine the bond lengths, bond angles, and torsion angles within the entire molecule. Furthermore, it would reveal the orientation of the 4-bromobenzyl group relative to the heterocyclic ring. Analysis of the crystal packing would also provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the solid-state structure.

Although a specific crystal structure for this compound is not publicly documented in the searched crystallographic databases, the table below outlines the typical parameters that would be determined from such an analysis.

| Crystallographic Parameter | Information Provided | Typical Expected Data |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Data not publicly available |

| Space Group | Symmetry elements of the crystal | Data not publicly available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell | Data not publicly available |

| Bond Lengths (Å) | Distances between bonded atoms | Data not publicly available |

| Bond Angles (°) | Angles between adjacent bonds | Data not publicly available |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of a pure chemical compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C10H8BrNO2S, the theoretical elemental composition can be calculated based on its molecular weight of 286.15 g/mol . This analytical method is crucial for confirming that the synthesized compound has the correct empirical formula.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 41.98 | Data not publicly available |

| Hydrogen (H) | 2.82 | Data not publicly available |

| Nitrogen (N) | 4.90 | Data not publicly available |

| Sulfur (S) | 11.21 | Data not publicly available |

Pre Clinical Biological Evaluation and Pharmacological Research of 3 4 Bromobenzyl 1,3 Thiazolidine 2,4 Dione and Its Analogs

Research on Metabolic Modulation and Anti-diabetic Potential (In vitro and In vivo Animal Models)

The primary and most extensively studied therapeutic application of the thiazolidinedione class is the management of type 2 diabetes mellitus. nih.gov Compounds in this family are renowned for their ability to improve insulin (B600854) sensitivity, thereby addressing the core metabolic dysfunction of the disease. nih.govijper.org

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism Studies

The anti-diabetic effects of thiazolidinediones are mediated through their activity as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). nih.govijper.org PPAR-γ is a nuclear receptor predominantly expressed in adipose tissue and the liver, where it plays a critical role in regulating glucose and lipid metabolism. nih.govunam.mx

Upon activation by a TZD agonist, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in several key metabolic processes, including adipocyte differentiation, lipid uptake, and insulin signaling pathways. nih.govmdpi.com The activation of PPAR-γ by TZDs, such as Pioglitazone and Rosiglitazone, improves insulin resistance and enhances glucose uptake and storage. nih.govnih.gov

While specific PPAR-γ binding affinity studies for 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione are not detailed in the available literature, its demonstrated hypoglycemic activity in animal models strongly suggests a mechanism of action consistent with other members of the TZD class, namely through PPAR-γ agonism. ijper.org Computational studies, including molecular docking, are frequently used to predict the interaction between new TZD analogs and the PPAR-γ active site, further supporting this mechanism. ijper.orgnih.gov

Insulin Sensitization Mechanisms (pre-clinical models)

Thiazolidinediones are unique among oral anti-diabetic agents for their primary action of targeting insulin resistance. nih.gov By activating PPAR-γ, these compounds enhance the sensitivity of peripheral tissues, such as adipose tissue, skeletal muscle, and the liver, to insulin. nih.gov

The proposed "lipid steal" hypothesis suggests that PPAR-γ activation in adipose tissue promotes the uptake and storage of free fatty acids as triglycerides. mdpi.com This reduces the circulating levels of free fatty acids and prevents their accumulation in skeletal muscle and liver, where they can interfere with insulin signaling and contribute to insulin resistance. mdpi.com This improvement in insulin sensitivity allows for more efficient glucose uptake and utilization by these tissues, leading to a reduction in blood glucose levels. nih.gov

Effects on Glucose Metabolism in Animal Models

Pre-clinical studies in animal models have provided direct evidence of the anti-diabetic potential of this compound. In a study utilizing an alloxan-induced diabetic mouse model, this specific compound was shown to possess hypoglycemic activity that was comparable to a standard reference drug.

Based on these initial findings, this compound was selected for further evaluation in an oral glucose tolerance test (OGTT), a more comprehensive measure of glucose regulation. While specific data from the OGTT are not available, its selection underscores the compound's significant effect on glucose metabolism in the acute study. This positions it as a compound of interest for further development as a potential anti-diabetic agent.

Table 1: Pre-clinical Hypoglycemic Activity of this compound

| Compound | Animal Model | Key Finding | Follow-up Evaluation |

|---|---|---|---|

| This compound | Alloxan-induced diabetic mice | Hypoglycemic activity comparable to standard reference | Selected for Oral Glucose Tolerance Test (OGTT) |

Anti-inflammatory Investigations (In vitro and In vivo Animal Models)

Beyond metabolic regulation, the thiazolidinedione scaffold has been associated with significant anti-inflammatory properties. mdpi.comresearchgate.net Research has demonstrated that various TZD analogs can exert anti-inflammatory effects, which are being explored for therapeutic potential in a range of inflammatory disorders. nih.gov

The anti-inflammatory action of some TZD analogs has been evaluated in vivo using models such as the carrageenan-induced paw edema test in rats. researchgate.netresearchgate.net In these studies, certain derivatives have shown the ability to reduce inflammation. thaiscience.info For instance, research on compounds like (E)-5-(4-isobutylbenzylidene)thiazolidine-2,4-dione and (E)-5-(2-hydroxybenzylidene)thiazolidine-2,4-dione has confirmed systemic anti-inflammatory potential in animal models. thaiscience.info The mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. thaiscience.info While the TZD class is known for these properties, specific in vitro or in vivo anti-inflammatory studies focusing on this compound have not been prominently reported in the reviewed literature.

Antimicrobial Activity Studies (In vitro)

The thiazolidine-2,4-dione nucleus is a versatile scaffold that has also been investigated for its potential as an antimicrobial agent. nih.govijrpb.com The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial compounds, and heterocyclic structures like TZDs are a subject of significant scientific interest. nih.gov

Antibacterial Spectrum and Efficacy

Various studies have synthesized and screened series of TZD derivatives to determine their antibacterial activity against a panel of microorganisms. ijrpb.comresearchgate.net These in vitro evaluations typically use methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. nih.gov

Research has shown that TZD-based compounds can be effective against Gram-positive bacteria, with some analogs demonstrating activity comparable or superior to reference antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov However, many TZD derivatives have shown limited to no inhibitory effect against the Gram-negative bacteria tested. nih.gov The specific antibacterial spectrum and efficacy of this compound have not been specifically detailed in the available scientific literature, though the general activity of the TZD class suggests potential in this area.

Table 2: Representative Antibacterial Activity of Thiazolidine-2,4-dione Analogs

| Compound Type | Bacterial Strains Tested | General Finding | Reference |

|---|---|---|---|

| TZD-chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | Good to limited activity against Gram-positive strains; no inhibitory effect on tested Gram-negative strains. | nih.gov |

| Various 1,3-thiazolidine-2,4-dione derivatives | Gram-positive cocci and Gram-negative rods | Synthesized compounds showed a range of activities, providing insights into structure-activity relationships for antibacterial effects. | ijrpb.com |

Antifungal Spectrum and Efficacy

Thiazolidine-2,4-dione (TZD) derivatives have demonstrated a noteworthy spectrum of antifungal activities. nih.govnih.gov Research into these compounds has revealed their potential against a variety of fungal pathogens, including both yeasts and molds. nih.govnih.gov The core TZD scaffold can be modified at the third and fifth positions, allowing for the creation of analogs with a wide range of structural diversity and biological activities. nih.gov

The antifungal efficacy of TZD derivatives has been observed against several clinically relevant fungal species. For instance, (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione, known as Mycosidine, has been approved for topical treatment of fungal infections caused by dermatophytes such as Microsporum canis, Trichophyton mentagrophytes, and Trichophyton rubrum, as well as yeasts like Candida spp. nih.gov Studies have shown that some synthesized 5-Arylidene-2,4-thiazolidinediones exhibit high fungistatic and fungicidal activity, leading to morphological changes in the cell wall of Candida yeasts. nih.gov

The mechanism of antifungal action for some TZD derivatives is believed to involve the disruption of the fungal cell wall. nih.gov The inclusion of certain chemical groups, such as chloro, bromo, hydroxyl, and nitro groups on the aromatic moiety at the third position of the thiazolidinedione ring, has been shown to confer antimicrobial properties. nih.gov The antifungal potential of these compounds has been evaluated using various in vitro methods, including the poisoned food method and two-fold serial dilution method, with some derivatives showing promising activity when compared to standard antifungal drugs like fluconazole (B54011) and ketoconazole. nih.govmdpi.com

Table 1: Antifungal Activity of Selected Thiazolidine-2,4-dione Analogs

| Compound Type | Fungal Strains Tested | Observed Efficacy | Reference |

|---|---|---|---|

| 5-Arylidene-2,4-thiazolidinediones | Candida spp. | High fungistatic and fungicidal activity. nih.gov | nih.gov |

| (Z)-5-(4-chlorobenzylidene)-3-methoxycarbonyl-1,3-thiazolidine-2,4-dione (Mycosidine) | Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, Candida spp. | Approved for topical treatment of tinea pedis, tinea cruris, and tinea corporis. nih.gov | nih.gov |

| Thiazolidine-2,4-diones with 1,3,4-thiadiazole (B1197879) moiety | Various microbial strains | Active against all tested strains. nih.gov | nih.gov |

| 5-(aminomethylene)thiazolidine-2,4-diones | Various fungal strains | Promising antifungal activity compared to fluconazole. mdpi.com | mdpi.com |

Antivirulence Approaches

In the effort to combat multidrug-resistant bacteria, antivirulence strategies have emerged as a promising alternative to traditional antibiotics. These approaches aim to disrupt bacterial pathogenicity without killing the bacteria, thereby imposing less selective pressure for the development of resistance. nih.govnih.gov Thiazolidinedione derivatives have been investigated for their potential as antivirulence agents, particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.gov

Research has shown that certain 5-(imidazolyl-methyl) thiazolidinedione analogs can effectively reduce the production of key virulence factors in P. aeruginosa. At a concentration of 10 μM, these compounds have been observed to significantly decrease the production of pyoverdine and pyocyanin, as well as inhibit protease activity. nih.gov Furthermore, these analogs have demonstrated a notable reduction in biofilm formation, a critical aspect of bacterial virulence and resistance. nih.gov In silico studies suggest that the antivirulence activity of these thiazolidinedione compounds may be attributed to their interaction with key quorum sensing receptors such as PqsR, PqsE, and LasR. nih.gov Importantly, these compounds did not exhibit toxicity in human dermal fibroblasts and 4T1 cells, indicating a favorable preliminary safety profile. nih.gov

Antioxidant Activity Assessments (In vitro)

Thiazolidine-2,4-dione derivatives have been a subject of interest for their antioxidant properties, which are crucial in mitigating oxidative stress. eurekaselect.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a variety of degenerative diseases. eurekaselect.com The antioxidant potential of TZD analogs has been evaluated through various in vitro assays. scispace.commdpi.com

Commonly used methods to assess antioxidant activity include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test. nih.govbg.ac.rs Studies have shown that certain TZD derivatives exhibit significant radical scavenging activity. scispace.comnih.gov For instance, a series of 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-diones demonstrated higher activity than the standard antioxidant, ascorbic acid, in a DPPH assay, with IC50 values ranging from 9.18 to 32.43 µg/mL. mdpi.com The presence of strong electron-donating groups, such as hydroxyl groups, on the TZD molecule has been associated with high nitric oxide inhibitory activity, in some cases superior to that of ascorbic acid. scispace.com

Table 2: In Vitro Antioxidant Activity of Thiazolidinone Derivatives

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazolidinone derivatives | DPPH, FRAP, TBARS | Varied antioxidant activity, with some compounds showing superior performance to traditional antioxidants like Vitamin E and α-lipoic acid. nih.govbg.ac.rs | nih.govbg.ac.rs |

| 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-diones | DPPH radical scavenging | All tested compounds were more active than ascorbic acid, with IC50 values between 9.18–32.43 µg/mL. mdpi.com | mdpi.com |

| Thiazolidinedione analogs with hydroxyl groups | Nitric oxide radical scavenging | Showed high nitric oxide inhibitory activity, superior to ascorbic acid. scispace.com | scispace.com |

Anticancer and Cytotoxic Potential (In vitro and In vivo Animal Models)

The thiazolidinedione scaffold has been extensively investigated for its anticancer properties, with numerous studies demonstrating its potential to suppress the growth of various cancer cell lines both in vitro and in vivo. nih.govmdpi.com The anticancer effects of TZD derivatives are multifaceted, involving the suppression of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. nih.gov These compounds have shown promise as targeted cancer therapies by modulating key signaling pathways involved in tumor development. nih.gov

Inhibition of Cancer Cell Proliferation (In vitro)

A significant body of research has focused on the ability of this compound and its analogs to inhibit the proliferation of cancer cells in vitro. nih.govnih.gov These compounds have been evaluated against a wide range of human tumor cell lines, including those of the breast, colon, lung, prostate, and leukemia. nih.govresearchgate.net

For example, one study on new 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives found that compound 5d was active against a full panel of 60 human tumor cell lines. It showed potent activity against leukemia SR (GI50: 2.04 μM), non-small cell lung cancer NCI-H522 (GI50: 1.36 μM), and breast cancer MDA-MB-468 (GI50: 1.11 μM), among others. nih.govresearchgate.net Another study on novel thiazolidine-2,4-dione derivatives targeting the VEGFR-2 protein found that compound 11f displayed impressive anti-proliferative activity against HepG2 and MCF-7 cancer cell lines with IC50 values of 0.64 ± 0.01 and 0.53 ± 0.04 µM, respectively. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell growth and survival. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Thiazolidinedione Analogs

| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |

|---|---|---|---|

| 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative) | Leukemia SR | 2.04 | nih.govresearchgate.net |

| 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative) | Non-Small Cell Lung Cancer NCI-H522 | 1.36 | nih.govresearchgate.net |

| 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative) | Colon Cancer COLO 205 | 1.64 | nih.govresearchgate.net |

| 5d (5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative) | Breast Cancer MDA-MB-468 | 1.11 | nih.govresearchgate.net |

| 11f (thiazolidine-2,4-dione derivative) | HepG2 (Liver Cancer) | 0.64 ± 0.01 | nih.gov |

| 11f (thiazolidine-2,4-dione derivative) | MCF-7 (Breast Cancer) | 0.53 ± 0.04 | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation (In vitro)

In addition to inhibiting cell proliferation, thiazolidinedione derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells. Studies have demonstrated that these compounds can trigger apoptosis through various cellular pathways. mdpi.com

Antitumor Efficacy in Xenograft Models (In vivo)

While in vitro studies provide valuable insights into the anticancer potential of this compound and its analogs, in vivo studies are essential to confirm their therapeutic efficacy. Thiazolidinedione derivatives have been evaluated in various in vivo models, including xenograft models where human tumors are implanted into immunocompromised animals. nih.gov

In vivo studies on thiazolidinedione derivatives have shown their capacity to suppress the growth of several types of cancer cell lines, including those of the colon, breast, and prostate. nih.gov These studies provide evidence that the promising anticancer activities observed in vitro can translate to a reduction in tumor growth in a living organism.

Enzyme Inhibitory Activities

Research has demonstrated that this compound and its analogs can interact with and inhibit the function of several enzymes, highlighting their potential as lead compounds for drug discovery. The following sections detail the inhibitory activities against specific enzymatic targets.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target, particularly for type 2 diabetes, as it plays a crucial role in the negative regulation of insulin signaling pathways. nih.gov A series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives has been investigated for their PTP1B inhibitory potential. nih.gov In a recent study, a range of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were synthesized and showed potent PTP1B inhibitory activities, with IC50 values in the low micromolar to nanomolar range. nih.gov The most potent compound in this series, MY17, exhibited an IC50 value of 0.41 ± 0.05 μM and was identified as a reversible, noncompetitive inhibitor of PTP1B. nih.gov

| Compound Series | IC50 Range (µM) | Most Potent Compound | IC50 of Most Potent Compound (µM) | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazolyl-containing thiazolidine-2,4-diones | 0.41 - 4.68 | MY17 | 0.41 ± 0.05 | nih.gov |

| Positive Control (Lithocholic acid) | N/A | N/A | 9.62 ± 0.14 | nih.gov |

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. nih.gov The inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications. nih.gov Various derivatives of thiazolidinediones have been identified as aldose reductase inhibitors. researchgate.net A study focused on new thiazolidine-2,4-dione hybrids incorporating a benzothiazole (B30560) moiety revealed potent inhibitory activity against human aldose reductase. nih.gov The most active compound from this series demonstrated non-competitive inhibition with an IC50 value of 0.16 µM. nih.gov

| Compound Series | Most Active Compound | IC50 (µM) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Thiazolidine-2,4-dione-benzothiazole hybrids | Compound 8b | 0.16 | Non-competitive | nih.gov |

| Positive Control (Epalrestat) | N/A | Data not specified in abstract | N/A | nih.gov |

Glutaminase (GLS) is an enzyme that plays a critical role in cancer cell metabolism. sci-hub.ru There are two main isoforms, GLS1 and GLS2. nih.govacs.orgnih.gov A high-throughput screening identified (Z)-5-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione as a hit compound against the KGA isoform of GLS1. sci-hub.runih.govacs.orgnih.gov Subsequently, a series of thiazolidine-2,4-dione derivatives were synthesized and found to inhibit both GLS1 (KGA and GAC transcripts) and GLS2 (GAB transcript) isoforms. nih.govacs.orgnih.govresearchgate.net These compounds generally showed moderate selectivity for GLS1 over GLS2. nih.govacs.orgnih.gov For instance, one of the more potent derivatives exhibited an IC50 value of 50 nM against GLS1 and 102 nM against GLS2. researchgate.net

| Compound | GLS1 IC50 (nM) | GLS2 IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 6 | 50 | 102 | Moderately selective for GLS1 | researchgate.net |

Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of polyunsaturated fatty acids. frontiersin.org A study investigating a series of 19 synthesized thiazolidinedione derivatives found that they exhibited a range of inhibitory activity against soybean lipoxygenase, from 7.7% to 76.3% inhibition. nih.govsemanticscholar.orgresearchgate.net This suggests that the thiazolidine-2,4-dione scaffold can be a basis for developing anti-inflammatory agents targeting this enzyme. frontiersin.org

| Compound Series | Inhibition Range (%) | Reference |

|---|---|---|

| Synthesized Thiazolidinedione Derivatives | 7.7 - 76.3 | nih.govsemanticscholar.orgresearchgate.net |

Human topoisomerases are crucial enzymes for managing DNA topology and are validated targets for cancer therapy. A novel series of hybrids combining thiazolidine-2,4-dione, trimethoxybenzene, and thiazole (B1198619) moieties were synthesized and evaluated as potential human topoisomerase inhibitors. nih.gov The design of these hybrid molecules was based on the known anticancer activities of each individual pharmacophore, with the aim of creating synergistic effects. nih.gov

(Specific IC50 values for topoisomerase inhibition by this compound or its direct analogs were not detailed in the provided search results. The research cited focuses on the design and synthesis of potential inhibitors based on the thiazolidinedione scaffold.)

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cancer development and progression. nih.gov Novel benzylidene-thiazolidine-2,4-diones have been identified as potent, ATP-competitive inhibitors of all three Pim kinase isoforms, with IC50 values in the nanomolar range. nih.govresearchgate.netnih.gov These compounds have been shown to block the phosphorylation of Pim kinase substrates in vitro and in cancer cell lines, leading to cell cycle arrest. nih.govfrontiersin.org

| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |

|---|---|---|---|---|

| AZD1208 | 0.4 | 5 | 1.9 | researchgate.net |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The thiazolidine-2,4-dione (TZD) scaffold is a key structural component in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govplos.org VEGFR-2 is a critical transmembrane tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. plos.org Consequently, the inhibition of VEGFR-2 signaling is a significant strategy in the development of novel anti-cancer therapies. nih.gov

Numerous TZD derivatives have been synthesized and investigated for their potential to inhibit VEGFR-2. nih.govrsc.org These compounds are designed based on the key pharmacophoric features of known VEGFR-2 inhibitors. Research has shown that modifications at both the 3- and 5-positions of the TZD ring can significantly influence inhibitory activity.

For instance, a series of 2,4-dioxothiazolidine derivatives were designed and synthesized as potential VEGFR-2 inhibitors. nih.gov In this study, various substitutions led to compounds with a range of inhibitory activities. nih.gov The inhibitory concentrations (IC₅₀) for several potent analogs highlight the potential of this class of compounds. One of the most effective compounds identified in this research, featuring a complex side chain, demonstrated an IC₅₀ value of 0.079 µM, which is comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 0.046 µM). nih.gov Other analogs with different substitutions showed good to moderate inhibitory actions against VEGFR-2. nih.gov

Another study focused on new thiazolidine-2,4-dione derivatives targeting VEGFR-2 and the apoptosis pathway. plos.org The synthesized compounds in this research also showed good inhibitory activity against VEGFR-2 when compared to sorafenib. plos.org For example, a quinoline (B57606) derivative of TZD showed an IC₅₀ value of 65.16 nM, while indoline (B122111) derivatives had IC₅₀ values ranging from 81.46 nM to 91.51 nM. plos.org These findings underscore that the TZD nucleus is a promising framework for developing potent VEGFR-2 inhibitors for anti-angiogenic therapy. rsc.org

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Thiazolidine-2,4-dione Analogs

| Compound | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 22 | 5-(4-((4-(Benzamido)benzoyl)oxy)benzylidene)thiazolidine-2,4-dione | 0.079 | nih.gov |

| Compound 24 | 5-(4-(((4-((2-hydroxy-3-methoxybenzylidene)amino)benzoyl)oxy)methyl)benzylidene)thiazolidine-2,4-dione | 0.203 | nih.gov |

| Compound 20 | 5-(4-((4-(3-(4-chlorophenyl)ureido)benzoyl)oxy)benzylidene)thiazolidine-2,4-dione | 0.210 | nih.gov |

| Compound 19 | N-(4-((4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)benzamide | 0.323 | nih.gov |

| Sorafenib (Reference) | - | 0.046 | nih.gov |

Antiplasmodial and Antitubercular Research

The therapeutic potential of the this compound scaffold and its analogs extends to infectious diseases, with research highlighting its activity against Plasmodium species, the causative agents of malaria, and Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Antiplasmodial Activity: While direct studies on the antiplasmodial activity of this compound are not extensively documented, research into related thiazolidinedione derivatives has shown promise. The thiazolidinedione core is recognized as a pharmacophore with potential antimalarial properties. Modifications to this core structure are being explored to develop new therapeutic agents against Plasmodium falciparum.

Antitubercular Activity: The thiazolidine-2,4-dione nucleus is a recurring motif in compounds investigated for antitubercular properties. ijrpb.comnih.gov The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents, and TZD-based compounds have demonstrated encouraging in vitro activity. nih.gov

Studies have shown that hybrid molecules incorporating the TZD scaffold can exhibit high antimycobacterial activity. nih.gov For example, TZD-based hybrids with a pyridinecarbohydrazone moiety have been synthesized and evaluated against the H37Rv strain of M. tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.078 µM. researchgate.net Another study reported on 3,5-disubstituted thiazolidine-2,4-dione derivatives, where substitutions at both the 3- and 5-positions of the ring were explored. researchgate.net Several of these compounds, including those with benzyl (B1604629) and substituted benzyl groups at the N3 position, demonstrated good antitubercular activity against the H37Rv strain. researchgate.net For instance, a compound with a 4-methoxybenzylidene group at the 5-position and a 4-bromobenzyl group at the 3-position showed notable activity.

Table 2: Antitubercular Activity of Selected 3,5-Disubstituted Thiazolidine-2,4-dione Analogs against M. tuberculosis H37Rv

| Compound | R (Substitution at C5) | R1 (Substitution at N3) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3a | 4-Methoxybenzylidene | 4-Bromobenzyl | 6.25 | researchgate.net |

| 3b | 4-Methoxybenzylidene | 4-Methylbenzyl | 6.25 | researchgate.net |

| 3e | 4-Chlorobenzylidene | 4-Bromobenzyl | 6.25 | researchgate.net |

| 3h | 4-Hydroxybenzylidene | 4-Bromobenzyl | 6.25 | researchgate.net |

| Streptomycin (Standard) | - | - | 6.25 | researchgate.net |

| Pyrazinamide (Standard) | - | - | 3.125 | researchgate.net |

Other Investigated Biological Activities (e.g., Antihistamine Potential)

Beyond its applications in oncology and infectious diseases, the this compound structure has been explored for other pharmacological activities. One notable area of investigation is its potential as an antihistamine.

Research has been conducted on the synthesis of a series of 5-arylidene-3-(4′-bromobenzyl)thiazolidine-2,4-diones, which were specifically designed as potential antihistaminic agents. researchgate.netresearchgate.net In this synthetic pathway, a 5-arylidenethiazolidine-2,4-dione potassium salt is reacted with 4-bromobenzyl bromide in dry acetone (B3395972) to yield the target compounds. researchgate.net The investigation into these specific analogs of this compound indicates a targeted effort to explore their utility in modulating histamine (B1213489) receptor activity. researchgate.net The broader class of thiazolidine (B150603) and its analogues have been recognized for a variety of biological activities, including their potential as antihistaminic agents. researchgate.net

Following a comprehensive search for scientific literature, it has not been possible to locate specific research studies detailing the mechanism of action for the chemical compound this compound that align with the provided article outline.

The available scientific information focuses on the broader class of thiazolidine-2,4-diones (TZDs). This general body of research indicates that TZD derivatives are investigated for a range of biological activities, including:

Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): Many TZD analogues are known to act as agonists for the PPAR-γ nuclear receptor.

Modulation of Cellular Pathways: Through PPAR-γ activation, TZDs can influence insulin signaling and lipid metabolism.

Antimicrobial Activity: Some derivatives have been studied for their potential to inhibit microbial targets, such as Mur ligases, which are involved in bacterial cell wall synthesis.

Antioxidant Properties: The TZD scaffold has been associated with reactive oxygen species (ROS) scavenging capabilities in certain derivatives.

Enzyme Inhibition: Various TZD compounds have been designed and evaluated as inhibitors for different enzymes.

However, specific experimental data, detailed research findings, and data tables concerning this compound in relation to ligand binding domain interactions, gene transcription mechanisms, modulation of specific cellular pathways, interactions with microbial targets, ROS scavenging, or the molecular basis of its enzyme inhibition are not available in the public domain search results.

Structure Activity Relationships Sar of 3 4 Bromobenzyl 1,3 Thiazolidine 2,4 Dione and Its Analogs

Impact of Substitution at the 4-Bromobenzyl Moiety

The 4-bromobenzyl group at the N-3 position of the 1,3-thiazolidine-2,4-dione ring plays a significant role in modulating the biological activity of the parent compound. While direct studies on a wide range of substitutions at this specific moiety are limited, research on related N-substituted TZD derivatives provides valuable insights. For instance, the nature of the substituent on the benzyl (B1604629) ring can influence the molecule's lipophilicity, electronic properties, and steric interactions with the target protein.

In a series of synthesized (E)-3-(3,4-dichlorobenzoyl)-5-(substituted benzylidene)thiazolidine-2,4-diones, the presence of different substituents on the benzylidene ring, which is structurally analogous to the benzyl group at the N-3 position, demonstrated a range of antimicrobial and antitubercular activities. ijrpb.com For example, compounds with electron-withdrawing groups like chloro and bromo, or electron-donating groups like methyl and methoxy (B1213986) on the aromatic ring, showed moderate to good activity. ijrpb.com This suggests that the electronic nature of the substituent on the benzyl moiety can fine-tune the biological response.

The following table summarizes the impact of various substituents on the benzylidene ring of TZD analogs, which can be extrapolated to understand the potential effects of substitutions on the 4-bromobenzyl moiety.

| Substituent at para-position of Benzylidene Ring | Observed Activity | Reference |

| -Br | Moderate to good antimicrobial and antitubercular activity | ijrpb.com |

| -Cl | Moderate to good antimicrobial and antitubercular activity | ijrpb.com |

| -CH3 | Moderate to good antimicrobial and antitubercular activity | ijrpb.com |

| -OCH3 | Moderate to good antimicrobial and antitubercular activity | ijrpb.com |

Influence of Substituents at the C-5 Position of the Thiazolidine-2,4-dione Ring

The C-5 position of the thiazolidine-2,4-dione ring is a critical site for modification, and the introduction of various substituents, particularly arylidene groups, has been extensively studied. nih.govnih.gov These substitutions have a profound impact on the biological activity of the resulting compounds, including their antimicrobial, antioxidant, and anticancer properties. nih.gov

The Knoevenagel condensation of TZD with various aromatic aldehydes is a common method to introduce substituents at the C-5 position. ijrpb.com The nature and position of the substituents on the aromatic ring of the 5-arylidene moiety can significantly alter the therapeutic potential of the TZD derivatives. For instance, the presence of electron-donating groups, electron-withdrawing groups, or heterocyclic rings can lead to a wide spectrum of biological activities. nih.govnih.gov

A study on a series of 5-(-4-(3-(substituted aryl/alkyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives revealed that the substituents on the aromatic amines had a vital impact on their antimicrobial, anticancer, and antioxidant potential. nih.gov For example, the presence of an electron-donating group like -OCH3 at the ortho position enhanced antibacterial activity against E. coli. nih.gov

The table below illustrates the influence of different substituents at the C-5 position on the biological activity of TZD analogs.

| C-5 Substituent | Biological Activity | Reference |

| 5-(4-methylbenzylidene) | Potent AChE enzyme inhibitor | biointerfaceresearch.com |

| 5-(4-(benzyloxy)benzylidene) | Potent AChE enzyme inhibitor | biointerfaceresearch.com |

| 5-(substituted benzylidine) | Antimicrobial activity | researchgate.net |

| 5-arylidene | Antimicrobial activity, mainly against Gram-positive bacteria | nih.gov |

Role of the Thiazolidine-2,4-dione Core on Biological Efficacy

The thiazolidine-2,4-dione (TZD) ring is considered a "magic moiety" or a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govekb.eg This heterocyclic system is a core component of various biologically active compounds with diverse therapeutic applications, including antidiabetic, antimicrobial, anticonvulsant, and anticancer activities. nih.govresearchgate.net

The versatility of the TZD scaffold lies in the fact that substitutions can be readily made at the N-3 and C-5 positions, allowing for the fine-tuning of its pharmacological profile. nih.gov The core structure provides a rigid framework upon which different functional groups can be appended to optimize interactions with specific biological targets.

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound by replacing a functional group with another that has similar physicochemical characteristics. u-tokyo.ac.jpcambridgemedchemconsulting.com This approach can be applied to the 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione scaffold to improve its activity, selectivity, and pharmacokinetic properties.

For the thiazolidine-2,4-dione core, various bioisosteric replacements can be considered. For example, the sulfur atom could be replaced with an oxygen (oxazolidinedione) or a nitrogen atom (imidazolidinedione), which could alter the ring's geometry and electronic properties, thereby affecting its biological activity. researchgate.net Similarly, one of the carbonyl groups could be replaced with a thiocarbonyl group to yield a thioxo-thiazolidinone derivative.

The following table presents potential bioisosteric replacements for the TZD core and their potential impact on activity.

| Original Group | Bioisosteric Replacement | Potential Effect on Activity | Reference |

| Thiazolidine-2,4-dione | Oxazolidinedione | Altered ring geometry and electronic properties | cambridgemedchemconsulting.com |

| Thiazolidine-2,4-dione | Imidazolidine-2,4-dione | Altered hydrogen bonding capacity and biological target interaction | researchgate.net |

| Carbonyl group (C=O) | Thiocarbonyl group (C=S) | Modified electronic properties and potential for different target interactions | cambridgemedchemconsulting.com |

Analysis of Pharmacophoric Features for Target Interaction

The biological activity of this compound and its analogs is determined by their specific pharmacophoric features, which are the essential structural motifs and their spatial arrangement that are responsible for the interaction with a biological target.

Key pharmacophoric features of TZD derivatives generally include:

A hydrogen bond acceptor: The carbonyl groups at the C-2 and C-4 positions of the TZD ring are excellent hydrogen bond acceptors. nih.gov

A hydrogen bond donor: The N-H group in unsubstituted TZDs can act as a hydrogen bond donor. nih.gov

A hydrophobic region: The 4-bromobenzyl group provides a large hydrophobic moiety that can engage in van der Waals interactions with hydrophobic pockets of the target protein.

An aromatic ring: The phenyl ring of the benzyl group can participate in π-π stacking interactions with aromatic amino acid residues in the target's active site.

Molecular docking studies on similar 4-thiazolidinone (B1220212) derivatives have shown that the carbonyl group of the thiazolidinone ring can form a crucial hydrogen bond with amino acid residues like Tyrosine in the active site of the target enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijprajournal.comnih.gov QSAR studies on thiazolidine-2,4-dione derivatives have been instrumental in identifying the key physicochemical and structural properties that govern their activity. ijprajournal.comfrontiersin.org

In a QSAR study performed on 5-benzylidene thiazolidine-2,4-dione analogues, various descriptors were used to correlate the structural features with the observed biological activity. ijprajournal.com These descriptors can be broadly classified into electronic, steric, and hydrophobic parameters. The generated QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

A QSAR model for the inhibition of soybean lipoxygenase by thiazolidinedione derivatives was developed using descriptors such as Mor29m (3D-MoRSE - signal 29 / weighted by atomic masses), G2u (2nd component symmetry directional WHIM index / unweighted), and MAXDP (Maximal electrotopological positive variation). frontiersin.org This model demonstrated a good correlation between the selected descriptors and the inhibitory activity.

| QSAR Model Descriptors | Correlation with Activity | Reference |

| Mor29m, G2u, MAXDP | Inhibition of soybean lipoxygenase | frontiersin.org |

| Connectivity descriptors | PIM-2 kinase inhibitory activity | ijprajournal.com |

Computational and in Silico Investigations of 3 4 Bromobenzyl 1,3 Thiazolidine 2,4 Dione

Molecular Docking Studies with Relevant Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how TZD derivatives interact with various protein targets.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): The TZD nucleus is a well-established agonist for PPAR-γ, a key regulator in glucose and lipid metabolism. ijper.org Docking studies consistently show that the acidic TZD head group is crucial for binding. The thiazolidine-2,4-dione moiety typically forms hydrogen bonds with key residues in the PPAR-γ active site, such as Serine289 and Arginine288. nih.govsemanticscholar.org The N-substituted benzyl (B1604629) group, as in the target compound, would likely occupy a hydrophobic channel within the receptor. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical target in anti-angiogenic cancer therapy, and numerous TZD derivatives have been investigated as potential inhibitors. nih.govnih.gov Docking simulations reveal that the TZD core can effectively bind within the ATP pocket of VEGFR-2. The carbonyl group at position-2 of the TZD ring often forms a crucial hydrogen bond with the hinge region residue Cysteine919. nih.gov The benzylidene or benzyl substituent typically extends into other regions of the active site, contributing to binding affinity. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, making it a target for type 2 diabetes treatment. Molecular docking has been employed to study the inhibitory properties of TZD derivatives against PTP1B. These studies help in understanding the binding preferences of the ligands within the active site of the enzyme.

Cyclooxygenase (COX) Enzymes: TZD derivatives have been explored for their anti-inflammatory potential through the inhibition of COX enzymes. Docking studies are used to confer the binding sites of these compounds on COX-2, helping to rationalize their activity and selectivity.

Topoisomerases: While less common, some studies have explored the interaction of TZD derivatives with topoisomerases, which are crucial enzymes in DNA replication and potential anticancer targets. Docking simulations can help identify potential binding modes and rationalize observed inhibitory activity.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-protein complex is primarily governed by non-covalent interactions. For TZD derivatives, molecular docking studies have elucidated the key interactions responsible for their binding to various targets.

Hydrogen Bonding: The TZD core is a key pharmacophore, rich in hydrogen bond acceptors (the two carbonyl oxygens) and a donor (the nitrogen at position 3, if unsubstituted, or other moieties in derivatives). In PPAR-γ, the TZD moiety is known to form multiple hydrogen bonds with residues like Serine289, Arginine288, and Cysteine285. nih.gov For VEGFR-2, a critical hydrogen bond is consistently observed between a TZD carbonyl oxygen and the backbone NH of Cysteine919 in the hinge region. nih.gov

Hydrophobic Interactions: The substituent at the N3 position, such as the 4-bromobenzyl group of the title compound, plays a significant role in hydrophobic interactions. In PPAR-γ, this part of the molecule typically occupies a hydrophobic channel formed by residues including Phenylalanine363, Phenylalanine282, and Isoleucine341. nih.gov The bromophenyl ring would contribute to these interactions, potentially forming halogen bonds or other specific contacts that enhance binding affinity.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference Compound |

| PPAR-γ | Serine289, Arginine288, Cysteine285 | Hydrogen Bonding | Rosiglitazone |

| Phenylalanine363, Phenylalanine282, Isoleucine341 | Hydrophobic Interactions | Rosiglitazone | |

| VEGFR-2 | Cysteine919, Aspartate1046, Glutamate885 | Hydrogen Bonding | TZD-Sulfonylthiourea Hybrid |

| Lysine868 | Hydrogen Bonding, Hydrophobic | TZD-Sulfonylthiourea Hybrid |

Binding Affinity Prediction

Binding affinity, often expressed as a docking score or free energy of binding (ΔG) in kcal/mol, is a numerical prediction of the strength of the ligand-protein interaction. Lower energy values typically indicate stronger binding. Computational studies on TZD derivatives have reported a wide range of binding affinities depending on the specific substitutions and the target protein.

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| TZD-Sulfonylthiourea Hybrid (7c) | VEGFR-2 | -138.79 |

| Rosiglitazone (Standard) | PPAR-γ | -94.38 |

| 5-(2,3,4-trifluorobenzylidene)thiazolidine-2,4-dione | PPAR-γ | -6.9 |

| 5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione | PPAR-γ | -6.6 |

Note: Binding energy values can vary significantly based on the software and scoring function used. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view of the interactions compared to static docking poses. nih.gov These simulations are used to assess the stability of the docked conformation and analyze conformational changes.

Conformational Analysis and Stability of Ligand-Receptor Complexes

MD simulations performed on TZD derivatives complexed with targets like VEGFR-2 and PPAR-γ have been used to validate the stability of the docking poses. nih.govresearchgate.net Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein are monitored over the simulation period (e.g., 100 ns). A stable RMSD profile for the ligand suggests that it remains securely bound in the active site in a conformation similar to the one predicted by docking. rsc.org These simulations confirm that the key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained over time, authenticating the high affinity and accurate binding of the compounds. nih.gov

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For TZD derivatives, DFT calculations provide valuable information about their 3D geometry, electronic properties, and chemical reactivity. researchgate.netrsc.org

Electronic Properties and Reactivity Prediction

DFT studies are used to calculate key electronic descriptors that help predict a molecule's behavior. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and polarizable.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are crucial for understanding where a molecule is likely to engage in electrostatic interactions, including hydrogen bonding. For TZD derivatives, the carbonyl oxygens are consistently shown as regions of high negative potential, confirming their role as primary hydrogen bond acceptors.

DFT calculations can confirm the structural and electronic properties of TZD derivatives, providing a theoretical foundation for their observed biological activity and guiding the design of new, more potent analogues. nih.govresearchgate.net

Prediction of Biological Activity (e.g., PASS Prediction)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a drug-like molecule based on its structural formula. The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa values greater than 0.7 are considered highly probable.

While specific PASS prediction data for 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione is not extensively detailed in publicly available literature, studies on analogous thiazolidine-2,4-dione derivatives consistently predict a wide range of biological activities. researchgate.net Based on the known activities of this chemical class, it is anticipated that a PASS analysis of this compound would indicate a high probability for several activities.

Table 1: Representative Predicted Biological Activities for Thiazolidine-2,4-dione Scaffolds

| Predicted Biological Activity | General Role/Significance |

| Antidiabetic | Thiazolidinediones are a known class of antidiabetic agents. |

| Anti-inflammatory | Many heterocyclic compounds exhibit anti-inflammatory properties. |

| Antineoplastic | The thiazolidinone ring is a common scaffold in anticancer drug design. |

| Antimicrobial | Various derivatives have shown activity against bacterial and fungal strains. dntb.gov.ua |

| Enzyme Inhibition | Potential to inhibit various enzymes involved in disease pathways. |

This table is representative of the thiazolidine-2,4-dione class and not specific to this compound.

In Silico Absorption, Distribution, Metabolism (ADME) Predictions

In silico ADME predictions are crucial in early-stage drug discovery to assess the pharmacokinetic profile of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. For the thiazolidine-2,4-dione class of compounds, in silico studies generally suggest favorable drug-like properties. researchgate.netnih.govbohrium.com

Table 2: Representative In Silico ADME Predictions for Thiazolidine-2,4-dione Derivatives

| Parameter | Predicted Value/Range | Significance |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP (Lipophilicity) | 1-3 | Optimal range for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1-2 | Influences solubility and membrane transport. |

| Hydrogen Bond Acceptors | 3-5 | Affects solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 60-90 Ų | Predicts drug transport properties. |

| Human Intestinal Absorption | High | Indicates good potential for oral absorption. |

| Blood-Brain Barrier Permeability | Low to Moderate | Suggests potential for CNS or non-CNS targeting depending on the value. |

This table is representative of the thiazolidine-2,4-dione class and not specific to this compound.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structure of a biological target to design and optimize ligands that can bind to it with high affinity and selectivity. For the thiazolidine-2,4-dione scaffold, this approach has been instrumental in the development of inhibitors for various enzymes and receptors. nih.govnih.govnih.govjournaljpri.comimpactfactor.orgsphinxsai.comnih.gov

A common strategy involves identifying key interactions between the thiazolidinone core and the active site of a target protein. For instance, in the design of kinase inhibitors, the thiazolidine-2,4-dione moiety can be positioned to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov The benzyl group, in this case, the 4-bromobenzyl substituent, can be directed towards a hydrophobic pocket to enhance binding affinity.

Furthermore, structure-activity relationship (SAR) studies on thiazolidinone derivatives have provided valuable insights for rational drug design. researchgate.netnih.govmdpi.com These studies explore how modifications at different positions of the thiazolidinone ring and its substituents affect biological activity. The 4-bromobenzyl group in the title compound is a key feature that can be optimized to improve potency and selectivity against a specific biological target. For example, the bromine atom can form halogen bonds with the protein, and the aromatic ring can participate in π-π stacking interactions.

Molecular docking simulations are a fundamental tool in structure-based drug design, allowing for the prediction of the binding mode and affinity of a ligand to a receptor. nih.govnih.govjournaljpri.comimpactfactor.orgresearchgate.net For this compound, docking studies against various targets such as protein kinases, nuclear receptors, and enzymes would be a logical step in elucidating its mechanism of action and for further optimization.

Future Directions and Research Perspectives

Development of Novel Analogs with Enhanced Selectivity and Potency (Pre-clinical Focus)

The future development of compounds based on the 3-(4-Bromobenzyl)-1,3-thiazolidine-2,4-dione structure will heavily rely on the rational design of new analogs with improved potency and selectivity for specific biological targets. The TZD scaffold is amenable to chemical substitution at both the N-3 and C-5 positions, providing a versatile platform for generating chemical diversity. nih.gov Preclinical research is focused on synthesizing and evaluating new derivatives to optimize their therapeutic potential.

A key strategy involves creating hybrid molecules that combine the TZD core with other known bioactive scaffolds. For instance, research on TZD-benzothiazole hybrids has yielded potent inhibitors of aldose reductase (AR), an enzyme implicated in diabetic complications. nih.gov Structure-activity relationship (SAR) studies from these preclinical models provide crucial insights. For example, the addition of electron-withdrawing groups like 4-chloro or 4-bromo to the benzylidene moiety at the C-5 position has been shown to result in potent AR inhibition. nih.gov Similarly, novel TZD derivatives incorporating a 1,3,4-thiadiazolyl moiety have been identified as potent, noncompetitive inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. researchgate.net The most active compound from this series, MY17, demonstrated an IC50 value of 0.41 µM, significantly more potent than the positive control. researchgate.net

Another promising avenue is the development of TZD derivatives as anticancer agents. By targeting key signaling pathways like vascular endothelial growth factor receptor 2 (VEGFR-2), researchers have designed and synthesized novel 5-benzylidenethiazolidine-2,4-dione derivatives with significant anti-proliferative activities against cancer cell lines such as HepG2 and MCF-7. nps.org.au

| Analog Class | Target | Key Structural Modifications | Observed Preclinical Effect | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazolyl-TZD Hybrids | PTP1B | Addition of 1,3,4-thiadiazolyl group | Potent, noncompetitive inhibition (IC50 = 0.41 µM for MY17) | researchgate.net |

| Benzothiazole-TZD Hybrids | Aldose Reductase (AR) | Incorporation of benzothiazole (B30560) and substituted benzylidene moieties | Potent, non-competitive inhibition (IC50 = 0.16 µM for compound 8b) | nih.gov |

| 5-Benzylidenethiazolidine-2,4-diones | VEGFR-2 | Various substitutions on the benzylidene ring | Significant anti-proliferative activity against HepG2 and MCF-7 cancer cells | nps.org.au |

| Thiosemicarbazone-TZD Hybrids | Mycobacterium tuberculosis | Hybridization with thiosemicarbazone moiety | High antimycobacterial activity (MICs 0.078–0.283 µM) | mdpi.com |

Exploration of New Therapeutic Areas for the Thiazolidine-2,4-dione Scaffold (Pre-clinical Focus)

Beyond its established role in diabetes, the TZD scaffold has demonstrated a broad spectrum of biological activities, opening up numerous avenues for preclinical investigation into new therapeutic areas. The versatility of the TZD ring system allows it to serve as a foundational structure for drugs targeting a wide range of diseases. nih.govwikipedia.org

Current preclinical research is actively exploring the potential of TZD derivatives in the following areas:

Oncology: TZD analogs have shown promise as anticancer agents by inhibiting tumor angiogenesis, inducing apoptosis, and altering the cell cycle. nps.org.aumsaid.de

Infectious Diseases: Novel TZD-based hybrids have demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains. mdpi.com The ability of these compounds to act synergistically with existing first-line tuberculosis drugs like isoniazid is a particularly promising area of research. mdpi.com Furthermore, TZD derivatives are being investigated as antimicrobial and antibiofilm agents to combat antibiotic resistance. nih.govnih.gov

Neurodegenerative Diseases: By creating hybrids of TZD with other heterocyclic systems like 1,3,4-thiadiazole (B1197879), researchers have developed potent acetylcholinesterase (AChE) inhibitors, suggesting a potential role in the management of Alzheimer's disease. mdpi.com

Inflammatory Diseases: The TZD scaffold is being used to design modulators of key inflammatory kinases, such as the inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β), which could lead to new treatments for chronic inflammatory and autoimmune diseases. researchgate.net

Advanced Computational Modeling for Lead Optimization

The optimization of TZD-based lead compounds is increasingly driven by advanced computational modeling techniques. These in silico methods accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and binding interactions of novel analogs before they are synthesized. dovepress.com

Molecular docking and molecular dynamics (MD) simulations are routinely used to investigate the binding modes of TZD derivatives with their target proteins, such as VEGFR-2 and PTP1B. nps.org.aunih.gov These simulations provide atomic-level insights into the structural and kinetic characteristics of the drug-target complex, guiding the rational design of modifications to enhance binding affinity and selectivity. nps.org.au